Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06849H
Diltiazem (DTZ) is one of the most effective medications for treating cardiovascular diseases. It has been widely used for the treatment of angina pectoris, hypertension and some types of arrhythmia. The development and application of a modified carbon paste sensor with improved detection limits for the potentiometric determination of diltiazem are the main goals of the current study. Sensitivity, long-term stability, reproducibility and improving the electrochemical performance are among the characteristics that have undergone careful examination. A modified carbon paste sensor based on β-cyclodextrin (β-CD) as ionophore, a lipophilic anionic additive (NaTPB) and a ZnO-decorated polyaniline/coal nanocomposite (ZnO@PANI/C) dissolved in dibutyl phthalate plasticizer, exhibited the best performance and Nernstian slope. The ZnO@PANI/C based sensor succeeded in lowering the detection limit to 5.0 × 10−7 through the linear range 1.0 × 10−6 to 1.0 × 10−2 mol L−1 with fast response time ≤ 10.0 s. The prepared nanomaterial was characterized using X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy and scanning electron microscopy (SEM). The surface properties of the proposed sensor were characterized by electrochemical impedance spectroscopy (EIS). The selectivity behavior of the investigated sensor was tested against a drug with similar chemical structure and biologically important blood electrolytes (Na+, K+, Mg2+, and Ca2+). The proposed analytical method was applied for DTZ analysis in pure drug, pharmaceutical products and industrial water samples with excellent recovery data.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04797K
In this study, we fabricated four different structures using single crystal silicon wafers for surface-enhanced Raman spectroscopy (SERS) applications. For single crystal silicon, different crystal orientations exhibit different physical and chemical properties. In chemical etching, the etching speed of different crystal planes also exhibits significant differences. We first used reactive ion etching (RIE) to process the surface of the substrate, and subsequently used KOH anisotropic wet etching technology to modify the surface of silicon wafers with different crystal orientations and produced four different results. In the RIE stage in an O2 atmosphere, the (110) silicon wafer formed a hexagonal hole structure, and the (100) silicon wafer formed an inverted pyramid hole structure; however, in the RIE-treated substrates in O2 and SF6 atmosphere, the (110) silicon wafer formed a pyramid with a diamond-shaped base, and the (100) silicon wafer showed a columnar structure with a “straw hat” at the top. The formation mechanisms of these four structures were elucidated. We also performed structure-related SERS characterizations of the four different structures and compared their performance differences.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05857C
Lately, double perovskite materials have become well-known in the commercialization area owing to their potential use in optoelectronic applications. Here, double perovskite Cs2AgSbCl6 single crystals (SCs) with cubic crystal structure and Fmm space group were successfully synthesized via the slow cooling technique. This paper investigates the dielectric relaxation and charge transfer mechanism within Cs2AgSbCl6 using electrochemical impedance spectroscopy (EIS) in the 273–393 K temperature range under light. The dielectric response in Cs2AgSbCl6 has been explained by the space charge polarization and the ionic motion. The ε′(ω) study at different temperatures shows a remarkable frequency transition at which dε′/dT changes from a positive to a negative coefficient. Based on Stevels approach, the density of traps diminishes with the temperature increase, which improved conduction. However, this approach proves the polaronic conduction in Cs2AgSbCl6. 0.42 and 0.21 eV are the binding (Ep) and polaron hopping (WH) energy values, respectively. Contrary to free-charge carrier motion, polaron hopping was proposed as the principal conduction process since the ambient-temperature thermal energy was lower than Ep. Moreover, the analysis of M′′(ω) and −Z′′(ω) as a function of temperature shows the thermally-activated relaxation from the non-Debye to Debye type model in Cs2AgSbCl6. This scientific research offers an essential understanding of the dielectric relaxation behavior, which is required for improving dielectric switches. Also, this paper provides a deep insight into the conduction mechanism within double perovskite materials.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06272D
Biobased vitrimers were obtained from epoxidized canola oil (ECO) and lactic acid (LA) using zinc acetate (ZnAc) and ZnAl-layered double hydroxide (ZnAl) in the proportions of 1 and 2 wt% as transesterification catalysts. Reactions containing ECO and LA showed an average enthalpy of cure of approximately 85 mJ mg−1 and materials cured in the presence of the catalysts showed lower enthalpies of cure and decrease in the material gel content. ECO-LA reaction generated materials with rubber-like properties with Tg ranging from −15 °C to −23 °C, where the material without a catalyst showed the higher Tg value. The presence of catalysts gave the material vitrimer properties, with the softening point associated with transesterification reactions and topology freezing temperature transition at temperatures (Tv) between 195-235 °C.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06722J
With increased efficiency, simplicity in manufacturing, adaptability, and flexibility, solar cells constructed from organic metal halide perovskite (PVK) have recently attained great eminence. Lead, a poisonous substance, present in a conventional PVK impacts the environment and prevents commercialization. To deal with this issue, a number of toxicity-free PVK-constructed solar cells have been suggested. Nevertheless, inherent losses mean the efficiency conversion accomplished from these devices is inadequate. Therefore, a thorough theoretical investigation is indispensable for comprehending the losses to improve efficiency. The findings of a unique modelling method for organic lead-free solar cells, namely methylammonium tin iodide (MASnI3), are investigated to reach the maximum practical efficiencies. The layer pertinent to MASnI3 was constructed as a sandwich between a bio-synthesized electron transport layer (ETL) of CeO2 and a hole transport layer (HTL) of CuCrO2 in the designed perovskite solar cells (PSCs). In this study, the use of algae-synthesized Au in the back contacts has been proposed. To obtain the maximum performance, the devices are further analyzed and optimized for active layer thickness, working temperature, total and interface defect density analysis, impedance analysis (Z′–Z), and capacitance–voltage (C–V), respectively. An optimal conversion efficiency of 26.60% has been attained for an MASnI3-constructed PSC. The study findings may open the door to a lead-free PSC through improved conversion efficiencies.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06392E
The main goal of modern manufacturing is to create products that are affordable, eco-friendly, and energy-efficient. With a focus on HgCrO3, this study sought to discover molecules that meet these requirements. The structural, electrical, thermodynamic, and transport properties of the material were investigated using Wien2K, a full-potential, linearized augmented plane wave program (FP LAPW). Utilizing the generalised gradient approximation (GGA) and lattice constants that have previously produced excellent theoretical and practical findings, structural optimization was carried out. Calculated HgCrO3 magnetic characteristics show that the Cr and Hg atoms are the main contributors to magnetism. Over a temperature range of 0–1200 K and a pressure range of 0–196 GPa, thermodynamic characteristics were evaluated. The thermoelectric properties of HgCrO3 were evaluated using the Boltzmann transport method provided by the BoltzTrap program. This analysis revealed that at room temperature, the figures of merit (ZT) values for HgCrO3 were nearly equal to one. A ZT value close to one indicates that a material has excellent thermoelectric properties and can efficiently convert heat into electricity or vice versa. This investigation highlights the promising thermoelectric capabilities of HgCrO3, which could contribute to more sustainable and energy-efficient technologies in the future.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06071C
Cotton textiles modified with copper compounds have a documented mechanism of antimicrobial action against bacteria, fungi, and viruses. During the COVID-19 pandemic, there was pronounced interest in finding new solutions for textile engineering, using modifiers and bioactive methods of functionalization, including introducing copper nanoparticles and complexes into textile products (e.g. masks, special clothing, surface coverings, or tents). However, copper can be toxic, depending on its form and concentration. Functionalized waste may present a risk to the environment if not managed correctly. Here, we present a model for managing copper-modified cotton textile waste. The process includes pressure and temperature-assisted hydrolysis and use of the hydrolysates as a source of sugars for cultivating yeast and lactic acid bacteria biomass as valuable chemical compounds.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06485A
This research investigates the impact of surface structure on the friction and wear characteristics of silicone rubber used as a material for hydraulic rod seals. Various silicone rubber specimens with different surface structures were prepared, and their surface morphology, water contact angle, and surface roughness were compared. Friction tests were conducted using a reciprocating sliding method to evaluate the friction coefficient and wear characteristics. The results revealed that the silicone rubber specimens coated with silicone powder exhibited a significant increase in surface roughness. However, this increase was accompanied by a decrease in surface energy, leading to the absorption and dispersion of contact pressure and frictional stress, resulting in a friction-reducing effect. Consequently, the silicone rubber specimens coated with silicone powder demonstrated a friction coefficient more than 70% lower on average compared to bare silicone rubber, and exhibited minimal wear characteristics. The irregular microstructures formed on the surface of the silicone rubber are believed to contribute to these friction and wear improvements. Alterations in stress and contact behavior of bare silicone rubber and silicone powder-coated silicone rubber with pre-curing time during indentation and sliding movements were validated through finite element analysis. These findings provide valuable insights for enhancing the performance and durability of hydraulic rod seals made from silicone rubber. This research is expected to contribute to further studies aimed at improving hydraulic seal materials.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05888C
Two-dimensional CuCrP2S6 possesses significant potential for low-power non-volatile devices owing to its multiferroic properties. Nonetheless, comprehensive investigations regarding the modulation of CuCrP2S6 polarization for enhancing semiconductor photodetection capabilities and its potential applications in ferroelectric non-volatile devices are still relatively scarce. In this study, we present a novel, non-volatile, tunable photodetector engineered through the integration of a ferroelectric heterostructure comprising CuCrP2S6 and InSe. Our findings reveal that distinct ferroelectric polarization states of CuCrP2S6 exert varying modulation effects on the InSe photodetection performance. Notably, optimized results give a responsivity of 1839 A W−1 and a detectivity of 1.9 × 1012 Jones at a 300 nm wavelength, featuring a substantial 20.7-fold difference in responsivity between the two polarization states. This investigation underscores the immense potential of CuCrP2S6 in the development of non-volatile, multi-state optoelectronic devices.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07416A
Four isoquinolinequinones (1–4) were isolated from the fermentation broth of Streptomyces albidoflavus which were derived from lichens. Among them, mansouramycin H (1) was identified as a new isoquinolinequinone by comprehensive spectroscopic data analysis. The mansouramycins from S. albidoflavus presented broad cytotoxic activities, especially against MDA-MB-231, but the SAR and mechanism were still unclear. The total synthesis of mansouramycin H (1) and its twenty-three derivatives were completed and their cytotoxic activities against MDA-MB-231 were evaluated in vitro. Primary SAR revealed that the piperazine moieties introduced into the amino group at C-7 could improve the activities of mansouramycins. Benzoyl and phenylacetyl groups on piperazine fragments had better activities than those of benzyl substitution; the alkyl substituent on piperazine exhibited optimal activity. Among them, compound 1g showed the strongest cytotoxicity against MBA-MB-231 cells with an IC50 value of 5.12 ± 0.11 μM. Mechanistic studies revealed that 1g induced apoptosis in MBA-MB-231 cells through down-regulating the protein expression of Bcl-2, up-regulating the protein expression of bax, and, meanwhile, activating the cleavage of caspase-3 and caspase-9. 1g caused S phase cell cycle arrest in MBA-MB-231 cells by reducing the protein expression of CDK2 and cyclin A2 and increasing the protein levels of p21.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06560J
In the present study, mesalamine-functionalized on magnetic nanoparticles (mesalamine/GPTMS@SiO2@Fe3O4) is fabricated as an efficient and magnetically recoverable nanocatalyst. The as-prepared nanocatalyst was successfully synthesized in three steps using a convenient and low-cost method via modification of the surface of Fe3O4 nanoparticles with silica and GPTMS, respectively, to afford GPTMS@SiO2@Fe3O4. Finally, treatment with mesalamine as a powerful antioxidant generates the final nanocatalyst. Then, its structure was characterized by FT-IR, SEM, TEM, EDX, XRD, BET, VSM, and TGA techniques. The average size was found to be approximately 38 nm using TEM analysis and the average crystallite size was found to be approximately 27.02 nm using XRD analysis. In particular, the synthesized nanocatalyst exhibited strong thermal stability up to 400 °C and high magnetization properties. The activity of the synthesized nanocatalyst was evaluated in the tandem Knoevenagel–Michael cyclocondensation of various aromatic aldehydes, dimedone and malononitrile under a dry grinding method at room temperature to provide biologically active 2-amino-4H-benzo[b]pyran derivatives products in a short time with good yields. The presented procedure offers several advantages including gram-scale synthesis, good green chemistry metrics (GCM), easy fabrication of the catalyst, atom economy (AE), no use of column chromatography, and avoiding the generation of toxic materials. Furthermore, the nanocatalyst can be reused for 8 cycles with no loss of performance by using an external magnet.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07124C
A carboxylatopillar[5]arene-embellished (CP5) magnetic graphene oxide nanocomposite (MGO@CP5) was smoothly constructed via a mild layer-by-layer method. The morphology, structure, and surface characteristics of this nanocomposite was investigated by field-emission scanning electron microscopy, transmission electron microscopy, Fourier transform infrared spectroscopy, Raman spectroscopy, zeta potential, and other techniques. Benefiting from a high capture ability for small molecules of CP5 as a supramolecular host molecule, along with a negative surface charge and large surface area of MGO@CP5, this nanocomposite exhibits an ultrafast, efficient adsorption property for representative cationic dyes: methylene blue (MB) and basic fuchsin (BF). The removal efficiency of MB and BF can reach nearly 99% within 3 min, while the maximum adsorption capacity of the two dyes reaches 240 mg g−1 for MB and 132 mg g−1 for BF. Furthermore, owing to excellent magnetic responsiveness from the tight loading of Fe3O4 nanoparticles on graphene oxide, MGO@CP5 could be easily and magnetically separated, regenerated, and reused four times without an evident reduction in the removal efficiency (>95%). Impressively, the adsorption property of MGO@CP5 reveals a strong tolerance to pH changes and ionic strength interference, which renders it a promising adsorbent in the field of water treatment.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06634G
An apparatus for real-time in situ monitoring of electrochemical processes using UV-visible spectrophotometry has been used to optimise the electrochemically-activated persulfate decolorisation of Acid Orange 7. The impacts of varying electrode composition, current density, persulfate loading, and stirring speed on the rate of decolorisation have been probed. Decolorisation through this activated persulfate approach was compared to that using anodic oxidation for nine dyes; three from each of the azo, triarylmethane, and xanthene families. The core structure and presence of functional groups have a significant impact on the rate of decolorisation. Azo and xanthene dyes decolorise faster than triarylmethane dyes, while electron-withdrawing groups and halogens are especially detrimental to the rate of decolorisation. Electrochemically-activated persulfate resulted in faster decolorization than anodic oxidation for almost every dye, an effect that was enhanced with the electron-deficient substrates. This type of systematic structural comparison study is essential for designing electrochemical degradation procedures for the remediation of real wastewater.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05899A
Solid polymer electrolytes (SPEs) encounter the challenge of balancing high ionic conductivity and mechanical strength. Ionic liquids, which are among the contenders to be used in high-performance supercapacitors, have difficulty infiltrating commercial polyolefin separators for combined applications. In this study, a novel SPE involving uniform infiltration in the micropores of commercial polyolefin separators with polyethylene oxide (PEO), lithium salt, and different proportions of added ionic liquid was developed. The composite membranes combining ionic liquid-filled SPE with polypropylene (PP) microporous separators simultaneously achieve excellent mechanical strength and high-ionic conductivity. The low wettability of pure ionic liquids and commercial polyolefin-based separators is addressed. The 70 wt% IL-filled solid electrolyte composite membrane (PLI(70)@PP) exhibits a high ionic conductivity (2.9 × 10−3 S cm−1), low resistance at the electrolyte–electrode interface and excellent mechanical strength (128 MPa) at 25 °C. The all-solid-state supercapacitor using PLI(70)@PP exhibits a specific capacitance of 158 F g−1 at 0.1 A g−1 and stable cycle performance. The proposed method can be performed via high-volume roll-to-roll processing to obtain high-performance all-solid-state supercapacitors (ASSCs) for engineering applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06190F
The accumulation of anthropogenic greenhouse gases (GHGs) in the atmosphere causes global warming. Global efforts are carried out to prevent temperature overshooting and limit the increase in the Earth's surface temperature to 1.5 °C. Carbon dioxide and methane are the largest contributors to global warming. We have synthesized copper–aluminium layered double hydroxide (Cu–Al LDH) catalysts by urea hydrolysis under microwave (MW) irradiation. The effect of MW power, urea concentration, and MII/MIII ratios was studied. The physicochemical properties of the prepared LDH catalysts were characterized by several analysis techniques. The results confirmed the formation of the layered structure with the intercalation of urea-derived anions. The urea-derived anions enhanced the optical and photocatalytic properties of the nano Cu–Al LDH in the visible-light region. The photocatalytic activity of the prepared Cu–Al LDH catalysts was tested for greenhouse gas conversion (CH4, CO2, and H2O) under visible light. The dynamic gas mixture flow can pass through the reactor at room temperature under atmospheric pressure. The results show a high conversion percentage for both CO2 and CH4. The highest converted amounts were 7.48 and 1.02 mmol mL−1 g−1 for CH4 and CO2, respectively, under the reaction conditions. The main product was formaldehyde with high selectivity (>99%). The results also show the stability of the catalysts over several cycles. The current work represents a green chemistry approach for efficient photocatalyst synthesis, visible light utilization, and GHGs' conversion into a valuable product.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06045D
The utilization of NH-1,2,3-triazoles as easily accessible building blocks in denitrogenative ring cleavage transformations with electrophiles to provide multifunctionalized nitrogen heterocycles and N-alkenyl compounds is reviewed. Leveraging the ready availability of NH-1,2,3-triazoles, these processes provide a convenient route to a range of pharmaceutically relevant heterocyclic cores and N-alkenyl compounds. The synthetic usefulness of in situ acylated NH-1,2,3-triazoles as viable alternatives to widely explored N-sulfonyl-1,2,3-triazoles in ring cleavage processes is highlighted.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06244A
In our previous investigations, a hard wood composite (HWC) was formulated by adding rice straw, as a filler to the recycled polystyrene foam waste at mass ratio (50/50) at 170 °C and pressed under 40 kPa. Here, the disposed HWC product as a model scrap was applied for production of porous carbons enclosed with graphene sheets. To attain this approach, HWC was hydrothermally carbonized (S1) followed by either post-heat treatment (S2) or potassium hydroxide (KOH, S3) activation at 750 °C for 2 hours. The properties of prepared samples were evaluated using SEM, ATR-IR, and porosity measurements. The adsorption performance of the obtained porous carbons toward removal of lead (Pb(II)) and cadmium (Cd(II)) ions from aqueous solutions was investigated under different operating conditions like contact time, initial pH, initial metal ions concentration and adsorbent dose. Kinetic models such as pseudo-first order, pseudo-second order and intraparticle diffusion were used to analyze the adsorption data. Langmuir, Freundlich, Dubinin–Radushkevich and Redlich–Peterson isotherms were applied. Thermodynamics and regeneration studies were performed. The sample (S3) comprised a micro-mesoporous carbon structure encompassed by graphene sheets, with the largest total surface area (422 m2 g−1) and adsorption capacities for Pb(II) and Cd(II) ions of 207.9 and 119.6 mg g−1, respectively. The experimental adsorption data were best elucidated using Langmuir and pseudo second-order kinetic models. Thermodynamic experiments confirmed that adsorption is an endothermic and spontaneous process. Conclusively, the investigated HWC waste is a promising carbonaceous precursor for preparing effective porous graphene-carbons used in the removal heavy metals from their aqueous stream.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06369K
Water-reducible polyester resin (WRPE) for insulation varnish was prepared from waste polyethylene terephthalate (PET), glycerol (GL), and phthalic anhydride (PA) via depolymerization and condensation. PET was depolymerized via glycolysis at different molar ratios of PET/GL (PET repeating unit/GL molar ratios: 1.6, 1.3, and 1.0) with zinc acetate as a catalyst at 220–230 °C. The resulting glycolytic products (GPs) were reacted with PA at contents of 5, 7.5, 10, 12.5, and 15 wt%, based on the total weight. The prepared WRPEs were dissolved in phenol, neutralized with aqueous ammonia to pH = 7–7.5, and diluted in water. The WRPEs were cured with hexamethoxymethyl melamine resin (HMMM, WRPE : HMMM = 70 : 30, based on the dry mass) at 140 °C for 2 h. The formation of GPs, WRPE, and WRPE-HMMM was investigated using Fourier transformer infrared spectroscopy and proton nuclear magnetic resonance spectroscopy; the thermal properties were characterized using thermogravimetric analysis and differential scanning calorimetry. The electrical insulation strength and volume resistivity of the cured films with PA content were investigated. This strength and volume resistivity first increased with increasing PA content and then decreased above 10 wt%. The results show that WRPE with a PA content of 10 wt% exhibits optimal insulation properties.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06638J
The chlorine atom plays a vital role in drug design, yet the benefits of chlorine in 250 FDA-approved chlorine-containing drugs have not been studied properly. To see the “magic chloro” effect, computational studies have been carried out for 35 inhibitors, which are numbered as 12 complexes with (parent (–H), one chlorine, or two chlorine) substituents. The physicochemical properties are studied by conceptual density functional theory (CDFT). The pharmacokinetics, toxicity and metabolic properties of the studied inhibitors are estimated using chemoinformatics tools. SwissTargetPrediction is used to predict the multitarget activities of the studied inhibitors. Four FDA-approved drugs, diazepam, chloroquine, chloramphenicol, and bendamustine, are referenced to validate the studies. A higher HOMO–LUMO gap predicted high stability for the studied one and two chlorine-substituted analogues. Most of the studied inhibitors show “drug likeliness”, nontoxicity, and high gastrointestinal (GI) absorption. The addition of one or two chloro substituents has increased the physicochemical properties and stability of most of the inhibitors compared to the parent analogues, whereas the toxicity is not affected. No change in metabolic properties is observed on addition of one or two chlorine substituents. The multi-target activities of all the studied inhibitors are validated by the reference drugs and experimental results.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07173A
We reveal strain hardening due to strain-induced crystallization (SIC) in both cross-linked natural rubber (NR) and its synthetic analogue (IR) under planar extension, a type of biaxial stretching where the rubber is stretched in one direction while maintaining the dimension in the other direction unchanged. Utilizing a bespoke biaxial tensile tester, planar extension tests were conducted on geometrically designed and optimally shaped sheet specimens to achieve a uniform and highly strained field. Evident strain hardening due to SIC was observed in both stretching (x) and constrained (y) directions when the stretch (λx) exceeded a critical value λx,c. The λx,c value aligned with the onset stretch of SIC in planar extension, as determined by wide-angle X-ray scattering measurements. Interestingly, the nominal stress ratio between the constrained (σy) and stretching (σx) axes as a function of λx exhibited a distinct minimum near λx,c. This minimum signifies that the increment of σx induced by an increase in λx surpasses that of σy before strain hardening (λx < λx,c), while the relationship is reversed in the strain hardening region (λx > λx,c). The λx,c value in planar extension (4.7 for IR and 4.5 for NR) was slightly lower than that in uniaxial extension (5.7 for IR and 5.2 for NR). This difference in λx,c values can be explained by considering a single mechanical work required for strain hardening, owing to the relatively small dissimilarities between the two stretching modes. This investigation contributes significantly to the understanding of SIC phenomena in biaxial stretching, and provides valuable insights for predicting the mechanical response of SIC rubber under various deformation conditions.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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4.90 | 84 | Science Citation Index Expanded | Not |
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